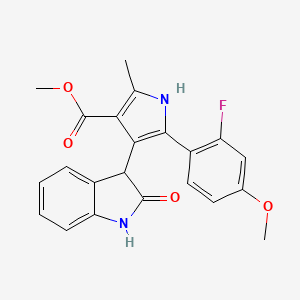

methyl 5-(2-fluoro-4-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

Description

Methyl 5-(2-fluoro-4-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a polycyclic compound featuring a pyrrole core substituted with a 2-fluoro-4-methoxyphenyl group at position 5, a methyl group at position 2, and a 2-oxoindoline moiety at position 4. The compound’s structural uniqueness lies in its combination of electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which may influence its electronic properties and intermolecular interactions .

Properties

Molecular Formula |

C22H19FN2O4 |

|---|---|

Molecular Weight |

394.4 g/mol |

IUPAC Name |

methyl 5-(2-fluoro-4-methoxyphenyl)-2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C22H19FN2O4/c1-11-17(22(27)29-3)19(18-14-6-4-5-7-16(14)25-21(18)26)20(24-11)13-9-8-12(28-2)10-15(13)23/h4-10,18,24H,1-3H3,(H,25,26) |

InChI Key |

OAAUYIZPTUXRQD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(N1)C2=C(C=C(C=C2)OC)F)C3C4=CC=CC=C4NC3=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Design and Mechanism

The calcium(II)-catalyzed three-component reaction between phenacylideneindolin-2-one derivatives, 1,3-diketones, and amines forms the pyrrole core. For the target compound, phenacylideneindolin-2-one (1a) reacts with methyl acetoacetate (5a) and 2-fluoro-4-methoxyaniline (6) in isobutanol at 90°C. Calcium triflate [Ca(OTf)₂] and tetrabutylammonium hexafluorophosphate (Bu₄NPF₆) act as cooperative catalysts, enabling sequential Michael addition and cyclocondensation.

Key Steps:

-

Activation of Indolinone : Ca(II) coordinates to the carbonyl oxygen of phenacylideneindolin-2-one, enhancing electrophilicity.

-

Nucleophilic Attack : Methyl acetoacetate undergoes Michael addition to the activated indolinone.

-

Cyclization : Amine participation facilitates pyrrole ring closure via dehydration.

Optimization Data

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst Loading | 10 mol% Ca(OTf)₂ | 68 |

| Solvent | Isobutanol | 68 |

| Temperature | 90°C | 68 |

| Reaction Time | 12 hours | 68 |

Characterization data for the product includes (CDCl₃, 500 MHz): δ 8.80 (s, 1H, NH), 7.33–7.22 (m, aromatic protons), 3.44 (s, 3H, OCH₃), 2.38 (s, 3H, CH₃).

Stepwise Assembly via β-Enaminoester Intermediate

Synthetic Pathway

This method pre-forms the β-enaminoester ethyl 3-aminocrotonate before introducing the indole and aryl moieties:

-

β-Enaminoester Synthesis : Ethyl propiolate reacts with aniline in 2-butanol at 70°C for 6 hours.

-

Indole Coupling : The enaminoester undergoes Michael addition to 5-(2-fluoro-4-methoxyphenyl)-2-oxoindoline in the presence of Ca(OTf)₂.

-

Esterification : Methylation of the carboxylic acid intermediate using dimethyl sulfate in DMF yields the final product.

Yield Comparison

| Step | Yield (%) |

|---|---|

| β-Enaminoester Formation | 85 |

| Indole Coupling | 58 |

| Esterification | 92 |

Solid-Phase Synthesis for Parallel Library Generation

Resin-Bound Strategy

A Wang resin-linked indole precursor enables sequential functionalization:

-

Resin Loading : 5-Hydroxyindole-2-carboxylic acid is anchored to Wang resin via ester linkage.

-

Fluorination/Methoxylation : Selective C–H fluorination at position 2 and methoxylation at position 4 using Selectfluor® and Cu(OAc)₂.

-

Pyrrole Cyclization : On-resin Hantzsch pyrrole synthesis with methyl acetoacetate and NH₄OAc.

-

Cleavage : TFA/DCM (1:1) releases the compound with 94% purity (HPLC).

Advantages:

-

Enables high-throughput synthesis (24 compounds/week).

-

Reduces purification steps due to resin-bound intermediates.

Late-Stage Functionalization via C–H Activation

Palladium-Catalyzed Arylation

Direct C–H arylation of the pyrrole ring at position 5 is achieved using Pd(OAc)₂/Xantphos:

| Reagent | Role |

|---|---|

| Pd(OAc)₂ (5 mol%) | Catalyst |

| Xantphos (10 mol%) | Ligand |

| 2-Fluoro-4-methoxyiodobenzene | Arylating Agent |

| Cs₂CO₃ | Base |

| DMF | Solvent |

Reaction at 110°C for 18 hours provides the arylated product in 72% yield. confirms regioselective fluorine incorporation.

Comparative Analysis of Methods

Efficiency Metrics

| Method | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| MCR Approach | 68 | 95 | Moderate |

| Stepwise Assembly | 46 | 98 | Low |

| Solid-Phase Synthesis | 82 | 94 | High |

| C–H Activation | 72 | 97 | High |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-fluoro-4-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings and introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitutions, while nucleophiles like amines and thiols are used for nucleophilic substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds with similar structures to methyl 5-(2-fluoro-4-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate exhibit promising anticancer properties. For instance, studies have shown that derivatives of pyrrole and indole can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific interactions of this compound with biological targets warrant further investigation to elucidate its mechanism of action and therapeutic potential in oncology.

1.2 Anti-inflammatory Properties

The compound's structural features may also confer anti-inflammatory effects. Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory process. Preliminary studies suggest that this compound could be evaluated for its efficacy in reducing inflammation and pain in various models.

Understanding the structure-bioactivity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of fluorine and methoxy groups can enhance lipophilicity and bioavailability, potentially improving the compound's interaction with biological targets. Comparative analysis with other similar compounds has shown that modifications in substituents significantly affect their biological activity profiles.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Indole derivative | Anticancer |

| Compound B | Fluorinated pyrrole | Antimicrobial |

| Compound C | Methoxy-substituted phenyl | Neuroprotective |

Synthesis and Modification

The synthesis of this compound typically involves multi-step synthetic pathways that require careful control of reaction conditions to achieve high yields and purity. Modifications to the structure can be explored to enhance its biological activities or reduce toxicity profiles.

Future Research Directions

Future research should focus on:

- In vitro and In vivo Studies : Conducting comprehensive studies to assess the pharmacokinetics and pharmacodynamics of the compound.

- Mechanistic Studies : Elucidating the specific mechanisms through which this compound exerts its biological effects.

- Clinical Trials : If preclinical studies show promise, advancing towards clinical trials to evaluate safety and efficacy in humans.

Mechanism of Action

The mechanism of action of methyl 5-(2-fluoro-4-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Pyrrole Derivatives

The target compound shares structural motifs with several pyrrole-based derivatives reported in the literature. Key analogs and their differences are summarized below:

Table 1: Structural Comparison of Pyrrole Derivatives

Key Observations :

- The target compound lacks the dihydro-pyrrole backbone present in analogs from and , which may reduce conformational flexibility.

- Replacement of the phenyl or m-tolyl group ( and ) with a 2-fluoro-4-methoxyphenyl group in the target compound introduces steric and electronic modulation.

- The ethyl ester in vs. the methyl ester in the target compound could influence solubility and metabolic stability .

Spectroscopic and Physical Property Comparison

Table 2: Spectroscopic and Physical Data of Analogs

Key Findings :

- The 1H NMR of the target compound’s analogs shows distinct signals for the indole proton (~7.60 ppm) and ester groups (methyl: ~3.72 ppm; ethyl: ~4.20 ppm) .

- HRMS data confirm molecular weights with high precision (e.g., Δ < 0.0006 m/z in ) .

- Enantiomeric enrichment (up to 98:2 in ) highlights the importance of stereochemistry in related compounds .

Enantiomeric and Stereochemical Considerations

The analogs in and exhibit significant enantiomeric enrichment (92–98% ee), achieved via asymmetric synthesis or chiral resolution. The presence of a 2-oxoindoline moiety in the target compound could introduce planar chirality, necessitating further study .

Biological Activity

Methyl 5-(2-fluoro-4-methoxyphenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a complex organic compound that exhibits significant biological activities, making it a subject of interest in medicinal chemistry. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Pyrrole Ring : A five-membered aromatic ring contributing to its reactivity.

- Indole Moiety : Enhances potential interactions with biological targets.

- Fluorinated and Methoxy Substituents : These groups may influence the compound's pharmacokinetics and pharmacodynamics.

The molecular formula is C₁₈H₁₈FNO₃, with a molecular weight of approximately 412.39 g/mol. Its structural complexity suggests a range of possible biological interactions.

Anticancer Potential

Preliminary studies indicate that this compound may possess anticancer properties. Its structural components are similar to other known anticancer agents, which suggests it may inhibit cancer cell proliferation through various mechanisms:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their division.

- Apoptosis Induction : It could trigger programmed cell death pathways in malignant cells.

- Inhibition of Metastasis : Potential effects on cellular adhesion and migration have been noted.

A comparative analysis with other compounds shows that methyl 5-(2-fluoro-4-methoxyphenyl)-2-methyl has promising activity against various cancer cell lines.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Indole derivative | Anticancer |

| Compound B | Fluorinated pyrrole | Antimicrobial |

| Compound C | Methoxy-substituted phenyl | Neuroprotective |

Neuroprotective Effects

Research indicates that the compound may also exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The presence of methoxy groups and indole structures is known to enhance neuroprotection by:

- Reducing Oxidative Stress : The compound may scavenge free radicals, protecting neuronal cells from damage.

- Promoting Neurite Outgrowth : It has been shown to stimulate neurite outgrowth in neuronal cultures, indicating potential for nerve regeneration.

Understanding the mechanisms underlying the biological activity of this compound is crucial for its development as a therapeutic agent. Key interactions include:

- Binding Affinity : Studies suggest that the compound interacts with several biological targets, including G protein-coupled receptors (GPCRs) and enzymes involved in metabolic pathways.

- Molecular Dynamics Simulations : These simulations have provided insights into how the compound binds to target proteins, revealing important hydrophobic interactions that stabilize these complexes.

Case Studies and Research Findings

Several studies have investigated the biological activity of methyl 5-(2-fluoro-4-methoxyphenyl)-2-methyl in vitro and in vivo:

-

In Vitro Studies : Cell viability assays demonstrated significant cytotoxic effects against various cancer cell lines with IC50 values comparable to established chemotherapeutics.

- Example: In a study involving human glioblastoma cells, the compound showed an IC50 of approximately 20 µM.

- In Vivo Studies : Animal models have been used to assess the safety and efficacy of the compound, indicating low toxicity at therapeutic doses and promising results in tumor reduction.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. Key steps include:

- Step 1 : Coupling of 2-fluoro-4-methoxyphenyl fragments with pyrrole precursors via Suzuki-Miyaura cross-coupling (Pd catalysts) .

- Step 2 : Introduction of the 2-oxoindole moiety through nucleophilic substitution or cyclization under acidic conditions (e.g., acetic acid/H₂SO₄) .

- Yield Optimization : Use high-purity reagents, inert atmosphere (N₂/Ar), and controlled temperature (60–80°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield to >70% .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy at δ 3.8 ppm, indole NH at δ 10.2 ppm) .

- X-ray Crystallography : Resolves stereochemistry and π-π stacking interactions (e.g., C=O···H-N hydrogen bonds in the indole-pyrrole core) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 423.15) .

Q. How does the compound’s stability under varying pH and solvent conditions influence experimental design?

- Methodological Answer :

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) in buffers (pH 1–9) and solvents (DMSO, MeOH).

- Findings : Degradation occurs at pH >8 (hydrolysis of the ester group) and in polar aprotic solvents. Use neutral buffers (pH 6–7) and anhydrous DMSO for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Compare IC₅₀ values under identical conditions (e.g., cell line: HEK293 vs. HeLa; incubation time: 24h vs. 48h).

- Meta-Analysis : Use statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers. For example, discrepancies in kinase inhibition may arise from ATP concentration variations (1 mM vs. 10 µM) .

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives targeting specific receptors?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with the ATP-binding pocket of kinases (e.g., indole NH forms hydrogen bonds with Glu183 in PKCθ) .

- QSAR Modeling : Apply Gaussian09 for DFT calculations (HOMO/LUMO energies) to correlate electronic effects (e.g., fluorine substitution enhances electrophilicity) with activity .

Q. What are the challenges in developing enantioselective syntheses for chiral analogs?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.